2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N,N-diphenylacetamide
Description
This compound features a thiazolo[4,5-d]pyridazin core, a bicyclic heterocycle combining thiazole and pyridazine moieties. Key structural elements include:
- A 7-(furan-2-yl) substituent, which may enhance aromatic interactions or modulate solubility.
- An N,N-diphenylacetamide side chain, contributing to lipophilicity and steric bulk, which may affect binding affinity or pharmacokinetic properties.
Properties
IUPAC Name |
2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N,N-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3S/c1-16-25-22-23(32-16)21(19-13-8-14-31-19)26-27(24(22)30)15-20(29)28(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTVWQWMXSBJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N,N-diphenylacetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the synthesis, chemical properties, and biological activities of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 436.49 g/mol. The structure features a thiazolo[4,5-d]pyridazine core, which is known for its ability to interact with various biological targets due to its electron-rich nature and potential for hydrogen bonding.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C22H20N4O4S |
| Molecular Weight | 436.49 g/mol |
| Functional Groups | Thiazole, Pyridazine, Furan, Acetamide |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the thiazolo-pyridazine framework and subsequent functionalization to introduce the diphenylacetamide moiety. Key synthetic pathways typically include:
- Formation of Thiazolo-Pyridazine Core : Utilizing appropriate reagents under controlled conditions to ensure high yield.
- Functionalization : Introduction of furan and diphenyl groups through electrophilic aromatic substitution or similar reactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the context of anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
In vitro studies have demonstrated that compounds with similar structural motifs can inhibit pro-inflammatory cytokines. For instance, thiazolo derivatives have been shown to modulate chemokine receptors, which play a crucial role in inflammatory responses.
Anticancer Properties
Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of related thiazolo compounds on human cancer cell lines (e.g., A549 lung cancer cells). Results indicated significant growth inhibition at micromolar concentrations.
- Inflammation Modulation : Another research focused on the anti-inflammatory potential of thiazolo derivatives in an animal model of arthritis. The results showed a marked reduction in inflammatory markers compared to controls.
- Mechanistic Insights : Research has elucidated that the furan moiety may enhance bioactivity by facilitating interactions with specific protein targets involved in cell signaling pathways.
Scientific Research Applications
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Anticancer Activity : The thiazolo[4,5-d]pyridazine derivatives have been investigated for their ability to inhibit various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis and inhibit cell proliferation in specific cancer types.
- Anti-inflammatory Properties : The compound has shown promise as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. In vitro studies have demonstrated that it can reduce levels of pro-inflammatory cytokines such as IL-1β and IL-18 following stimulation with lipopolysaccharide (LPS) .
Applications in Drug Development
The structural characteristics of 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N,N-diphenylacetamide suggest several potential applications:
- Cancer Therapeutics : Ongoing research is exploring its efficacy against various cancers. The compound's ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development in oncology.
- Anti-inflammatory Agents : Given its mechanism of action involving inflammasome inhibition, this compound could be developed into treatments for diseases characterized by chronic inflammation, such as autoimmune disorders.
- Antimicrobial Properties : Similar compounds have exhibited antimicrobial activities, suggesting that this compound may also possess potential as an antimicrobial agent.
Case Studies
Several studies have highlighted the biological efficacy of compounds similar to this compound:
- Study on Anticancer Effects : A study investigated the cytotoxic effects of thiazolo[4,5-d]pyridazine derivatives on various cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis in treated cells .
- Inflammation Model Research : In models of inflammation induced by LPS, the compound demonstrated a marked reduction in inflammatory markers, suggesting its potential utility in treating inflammatory diseases .
Comparison with Similar Compounds
Core Heterocyclic Structures
The thiazolo[4,5-d]pyridazin core distinguishes the target compound from analogs in the evidence, which predominantly feature pyrimido[4,5-d][1,3]oxazin or pyridine cores. Key differences include:
- Stability : Pyrimido-oxazin derivatives (e.g., 16a–16e) are synthesized under acidic conditions (e.g., trifluoroacetic acid), suggesting sensitivity to pH, whereas thiazolo-pyridazin stability remains uncharacterized in the evidence .
Substituent Effects
Furan-2-yl Group
- Target Compound : The furan-2-yl group at position 7 may improve solubility due to its polar oxygen atom, as seen in 4-(furan-2-yl)-pyridine derivatives (e.g., 3d in ), where furan contributes to IR absorption at 1,239 cm⁻¹ (C-O stretch) .
- Pyrimido-Oxazin Analogs : Lack furan substituents but incorporate methoxy or methylpiperazinyl groups (e.g., 16a, 16c), which enhance solubility via hydrogen bonding or basic nitrogen atoms .
Acetamide vs. Acrylamide Side Chains
- Target Compound : The N,N-diphenylacetamide group increases lipophilicity (logP) compared to acrylamide -containing analogs (e.g., 16a), which may favor cell permeability but reduce aqueous solubility .
Physicochemical and Analytical Data
Key Observations:
- HPLC Purity : Pyrimido-oxazin analogs achieve >95% purity after silica gel chromatography, suggesting rigorous purification protocols that could be adapted for the target compound .
- Retention Times : Longer retention times (e.g., 11.98 min for 16d ) correlate with increased lipophilicity, a trend likely applicable to the target compound’s diphenylacetamide group.
Q & A
Q. What are the optimized synthetic routes for 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N,N-diphenylacetamide, and how do reaction parameters influence yield and purity?
Methodological Answer: The synthesis involves a multi-step process starting with the condensation of furan-2-carbaldehyde with thiazolo[4,5-d]pyridazine precursors. Key steps include:
- Cyclization : Use of phosphorus pentasulfide (P₂S₅) to form the thiazole ring under anhydrous conditions in dimethylformamide (DMF) at 80–100°C for 6–12 hours .
- Acetamide Coupling : Reaction with N,N-diphenylacetamide chloride in the presence of triethylamine (TEA) as a base, monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .
- Yield Optimization : Critical parameters include solvent choice (DMF enhances solubility but may require post-reaction purification), stoichiometric ratios (1:1.2 for furan derivatives), and temperature control to avoid decomposition of the thiazolo-pyridazine core .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆) confirm the presence of the furan ring (δ 7.6–7.8 ppm for protons), methyl groups (δ 2.1–2.3 ppm), and acetamide carbonyl (δ 168–170 ppm) .
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond angles and confirms the thiazolo[4,5-d]pyridazine scaffold. Data collection at 100 K minimizes thermal motion artifacts .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 463.12) .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Antiproliferative Activity : Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assays at 10–100 μM concentrations over 48–72 hours .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) to validate results .
Advanced Research Questions
Q. What strategies are effective for elucidating the mechanism of action of this compound in disease models?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like kinases or G-protein-coupled receptors (GPCRs). Focus on the thiazolo-pyridazine core’s interaction with catalytic domains .
- Kinetic Studies : Perform time-dependent enzyme inhibition assays (e.g., NADPH oxidation for oxidoreductases) to distinguish competitive vs. non-competitive mechanisms .
- Gene Expression Profiling : RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2) in treated vs. untreated cells .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve potency?
Methodological Answer:
- Substituent Variation :
- Replace the furan-2-yl group with thiophene or pyrrole to assess π-π stacking effects .
- Modify the N,N-diphenylacetamide moiety with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Pharmacophore Mapping : Generate 3D-QSAR models using CoMFA/CoMSIA to correlate substituent positions with bioactivity .
- In Silico ADMET Prediction : Use SwissADME or pkCSM to prioritize derivatives with favorable pharmacokinetic profiles .
Q. How should researchers resolve contradictions in bioactivity data across different experimental setups?
Methodological Answer:
- Purity Verification : Reanalyze compound batches via HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Impurities (e.g., unreacted intermediates) may skew results .
- Assay Standardization :
- Use orthogonal assays (e.g., ATP depletion vs. cell viability) to cross-validate findings .
- Control for cell line-specific factors (e.g., p53 status in cancer models) .
- Meta-Analysis : Compare data across published analogs (e.g., thiazolo[4,5-d]pyridazines with varying substituents) to identify trends or outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
